5-ethyl-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been studied for its potential therapeutic and environmental applications. This compound is known for its unique structure, which includes a thiophene ring, a furoyl group, and a tetrahydroquinoline moiety, making it a versatile material in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide involves multiple steps, including the formation of the thiophene ring and the incorporation of the furoyl and tetrahydroquinoline groups. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The furoyl group can be reduced to form alcohols or aldehydes.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the furoyl group can produce alcohols.
Scientific Research Applications
5-ethyl-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antihypertensive effects.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-ethyl-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. As a sulfonamide, it may inhibit the synthesis of folic acid in bacteria, leading to bacteriostatic effects . Additionally, its unique structure allows it to interact with various enzymes and receptors, modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A thiophene-based local anesthetic used in dentistry.
Uniqueness
5-ethyl-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide stands out due to its combination of a thiophene ring, furoyl group, and tetrahydroquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-ethyl-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-2-16-9-10-19(27-16)28(24,25)21-15-8-7-14-5-3-11-22(17(14)13-15)20(23)18-6-4-12-26-18/h4,6-10,12-13,21H,2-3,5,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETXMFGKBHLAQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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